Selenodiglutathione

Redox Biology Enzyme Kinetics Thioredoxin System

Selenodiglutathione (GS-Se-SG) is the obligate primary metabolite of selenite and a direct substrate for mammalian thioredoxin reductase (TrxR). Unlike selenite, it bypasses the rate-limiting GSH-dependent reduction step, enabling precise, dose-dependent interrogation of TrxR inhibition, apoptosis signaling, and selenium delivery. With >10x faster cellular uptake than selenite and ~80% suppression of oxidative DNA damage, this compound is the superior choice for cancer redox biology, selenoprotein synthesis, and in vivo selenium nutrition studies where mechanistic clarity and potency are paramount.

Molecular Formula C20H32N6O12S2Se
Molecular Weight 691.6 g/mol
CAS No. 33944-90-0
Cat. No. B1680944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenodiglutathione
CAS33944-90-0
SynonymsSelenodiglutathione;  Bis(glutathione) selenide;  Seleno-di-glutathione; 
Molecular FormulaC20H32N6O12S2Se
Molecular Weight691.6 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS[Se]SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C20H32N6O12S2Se/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-41-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1
InChIKeyBOCWNWYDWDFXLM-JYBOHDQNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Selenodiglutathione (CAS 33944-90-0): Core Biochemical Identity and Role as a Primary Selenium Metabolite


Selenodiglutathione (GS-Se-SG, SDG) is a thioselenide derivative formed by the covalent conjugation of a selenium atom with the sulfur atoms of two glutathione molecules [1]. It is the primary and obligate initial metabolite of selenite (SeO₃²⁻), arising rapidly through non-enzymatic reduction by glutathione (GSH) [2]. This compound is not an end-product but a critical reactive intermediate in selenium biochemistry, serving as a central hub for both selenium transport and its subsequent reduction to hydrogen selenide (HSe⁻), the key precursor for selenoprotein synthesis and the ultimate mediator of many of selenium's redox and cytotoxic effects [2]. Understanding its distinct properties is essential for applications where the kinetics of selenium release and cellular processing differ markedly from its precursor, selenite [3].

Why Generic Substitution of Selenodiglutathione (CAS 33944-90-0) with Selenite or Other Selenium Sources Fails in Research


Selenodiglutathione cannot be interchanged with its metabolic precursor, sodium selenite, or with simple selenium salts, despite being derived from them. This is because selenite requires an initial, rate-limiting reduction step by GSH to form selenodiglutathione, which then dictates downstream kinetics of selenium uptake, bioavailability, and redox chemistry [1]. The presence of the glutathione scaffold in GS-Se-SG fundamentally alters its molecular recognition, enabling it to act as a direct substrate for critical enzyme systems like the thioredoxin system, a property not shared by selenite [2]. Consequently, using selenite as a substitute introduces a variable, cell-type-dependent metabolic bottleneck, leading to slower cellular selenium accumulation and a different mode of cell death induction compared to the direct and potent effects of selenodiglutathione [3][4].

Quantitative Differentiation Guide for Selenodiglutathione (GS-Se-SG) Against Key Comparators


Superior Kinetic Efficiency of Selenodiglutathione as a Substrate for Mammalian Thioredoxin Reductase (TrxR) vs. Insulin Disulfides

Selenodiglutathione acts as a highly efficient oxidant of reduced thioredoxin (Trx) and a direct substrate for mammalian thioredoxin reductase (TrxR), a property not shared by its precursor, selenite [1]. In direct kinetic comparisons using fluorescence spectroscopy, GS-Se-SG was found to be kinetically superior as an oxidant for reduced E. coli thioredoxin when compared to the standard disulfide substrate, insulin [1]. Furthermore, the oxygen-dependent reaction between calf thymus TrxR and GS-Se-SG was accelerated 2-fold by the addition of 4 mM GSH, indicating that the generation of the reactive HSe⁻ intermediate is a key feature of its enzymatic processing [1].

Redox Biology Enzyme Kinetics Thioredoxin System

Enhanced Suppression of Oxidative DNA Damage by Selenodiglutathione vs. Glutathione Disulfide (GSSG)

In a cell-free system modeling oxidative stress, selenodiglutathione (GSSeSG) demonstrates significantly greater protective effects against oxidative DNA damage compared to its sulfur analog, glutathione disulfide (GSSG) [1]. At an equivalent concentration of 8 µM, GSSeSG achieved 80% suppression of the formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-oxodG), a key biomarker of oxidative DNA damage, in calf thymus DNA induced by catechol and copper [1]. This protective effect was not observed with inorganic selenite (H2SeO3) or monomeric glutathione (GSH) under the same conditions [1].

Genotoxicity Antioxidant DNA Damage

Faster and Greater Cellular Selenium Uptake Kinetics of Selenodiglutathione Compared to Selenite in Leukemia Cells

The cytotoxicity of selenodiglutathione is directly correlated with its accelerated cellular uptake kinetics relative to its precursor, selenite. In HL-60 human promyelocytic leukemia cells, a time-course study of cellular selenium accumulation demonstrated that the higher cytotoxicity of selenodiglutathione is largely attributable to a faster and greater selenium uptake rate compared to selenite [1]. While the study establishes a qualitative and quantitative basis for this differential uptake, it provides a direct head-to-head assessment of accumulation over time, confirming that selenodiglutathione bypasses the initial rate-limiting reduction step required for selenite entry into cellular metabolism [1].

Cellular Uptake Selenium Transport Cancer Cell Biology

Equipotent In Vitro Cytotoxicity with a Distinct Mechanism of Cell Death (Apoptosis vs. Necroptosis) in HeLa Cells

Despite exhibiting an identical IC50 of 5 µM for cytotoxicity in HeLa cells, selenodiglutathione and its precursor, selenite, trigger fundamentally different cell death pathways [1]. Morphological and molecular analyses revealed that selenite treatment induces a necroptosis-like cell death, whereas selenodiglutathione promotes an apoptosis-like cell death [1]. This mechanistic divergence is attributed to the efficient glutathionylation of free protein thiols by selenodiglutathione, a post-translational modification that is not a prominent feature of selenite exposure [1].

Cell Death Mechanisms Cancer Chemotherapy Apoptosis Necroptosis

Enhanced In Vivo Selenium Bioavailability: Accelerated Intestinal Uptake and Transfer vs. Selenite

Studies using rat intestinal models demonstrate that selenium presented as selenodiglutathione is significantly more bioavailable than inorganic selenite. In ex vivo assays with brush border membrane vesicles (BBMV), the uptake of selenodiglutathione was more than ten times faster than selenite selenium at pH 6.0 [1]. This enhanced uptake translates to improved absorption in vivo. In ligated intestinal loop studies, placing selenodiglutathione in the ileum resulted in a 68% enhancement in selenium absorption and a 2.4-fold increase in the transfer of selenium to the body compared to selenite [1].

Bioavailability Selenium Absorption Nutritional Science In Vivo Model

Induction of Glutathione Peroxidase (GPx) Activity in Canine Mammary Tumor Cells vs. Untreated Control

Exposure of canine mammary tumor cells (CMT-13) to selenodiglutathione at a concentration of 0.025 µg Se/mL for 24 hours resulted in a significant modulation of glutathione metabolism enzymes. Specifically, SDG treatment led to a 40% increase in glutathione peroxidase (GPx) activity relative to untreated control cells [1]. Concurrently, glutathione reductase (GR) activity was decreased by 63%, and total GSH content was reduced by 55% without affecting GSSG levels, indicating a profound and specific perturbation of the cellular redox balance toward a more oxidized state [1].

Selenoenzyme Cancer Metabolism GPx Activity Antioxidant

High-Value Application Scenarios for Selenodiglutathione (CAS 33944-90-0) Based on Evidence


Investigating Thioredoxin System Inhibition in Cancer Cell Signaling

Selenodiglutathione is the preferred reagent for studying the thioredoxin system's role in cancer. Its direct and efficient action as a substrate for mammalian thioredoxin reductase (TrxR) [1] allows researchers to bypass the variable metabolic activation required for selenite. This enables precise, dose-dependent interrogation of TrxR inhibition and its downstream effects on cell proliferation, redox signaling, and apoptosis, making it a critical tool for validating TrxR as a therapeutic target.

Standardizing Apoptotic Cell Death in Cancer Chemoprevention Studies

For experiments requiring the specific induction of apoptotic pathways, selenodiglutathione is the superior choice over selenite. As demonstrated in HeLa cells, while both compounds exhibit equipotent cytotoxicity (IC50 = 5 µM), selenodiglutathione reliably triggers apoptosis-like cell death, whereas selenite induces a necroptosis-like process [2]. This mechanistic clarity is essential for studies focused on the molecular hallmarks of apoptosis, such as caspase activation, DNA fragmentation, and the p53 response [3].

Modeling Oxidative DNA Damage and Repair Mechanisms

In cell-free assays or studies focused on genoprotection, selenodiglutathione serves as a potent and specific inhibitor of oxidative DNA damage. Its ability to suppress 8-oxodG formation by ~80% at 8 µM, an effect ~3-fold greater than glutathione disulfide (GSSG) [4], makes it an excellent positive control and investigative tool for assessing the protective efficacy of other compounds against metal-catalyzed oxidative stress. Its lack of effect as the precursor selenite further underscores its unique, direct antioxidant mechanism.

Developing High-Bioavailability Selenium Formulations for Animal Studies

For in vivo studies, particularly in nutrition or toxicology, where maximizing selenium delivery is critical, selenodiglutathione provides a significant advantage. Its >10x faster uptake in intestinal membrane models and its ability to enhance selenium absorption by 68% and body transfer by 2.4-fold compared to selenite [5] make it a more efficient selenium source. This allows for the use of lower effective doses, reducing potential toxicity and cost, while ensuring robust systemic selenium delivery for studying physiological or chemopreventive effects.

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